N-(6-methoxypyridin-3-yl)-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide N-(6-methoxypyridin-3-yl)-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16316928
InChI: InChI=1S/C17H18N6O2/c1-11(2)23-21-16(20-22-23)12-4-6-13(7-5-12)17(24)19-14-8-9-15(25-3)18-10-14/h4-11H,1-3H3,(H,19,24)
SMILES:
Molecular Formula: C17H18N6O2
Molecular Weight: 338.4 g/mol

N-(6-methoxypyridin-3-yl)-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide

CAS No.:

Cat. No.: VC16316928

Molecular Formula: C17H18N6O2

Molecular Weight: 338.4 g/mol

* For research use only. Not for human or veterinary use.

N-(6-methoxypyridin-3-yl)-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide -

Specification

Molecular Formula C17H18N6O2
Molecular Weight 338.4 g/mol
IUPAC Name N-(6-methoxypyridin-3-yl)-4-(2-propan-2-yltetrazol-5-yl)benzamide
Standard InChI InChI=1S/C17H18N6O2/c1-11(2)23-21-16(20-22-23)12-4-6-13(7-5-12)17(24)19-14-8-9-15(25-3)18-10-14/h4-11H,1-3H3,(H,19,24)
Standard InChI Key PYACDCOONPLPNA-UHFFFAOYSA-N
Canonical SMILES CC(C)N1N=C(N=N1)C2=CC=C(C=C2)C(=O)NC3=CN=C(C=C3)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features three distinct structural domains:

  • A benzamide core providing rigidity and enabling hydrogen bonding via the amide group.

  • A 6-methoxypyridin-3-yl substituent attached to the benzamide’s nitrogen atom, contributing π-π stacking potential and solubility modulation through the methoxy group.

  • A 2-isopropyltetrazole ring at the benzamide’s para position, introducing steric bulk and electron-deficient characteristics conducive to receptor binding .

The tetrazole ring exists predominantly in the 2H-tautomeric form due to stabilization by the isopropyl group, as evidenced by nuclear magnetic resonance (NMR) studies of analogous compounds .

Physicochemical Profile

Key properties are summarized below:

PropertyValueSource
Molecular FormulaC17H18N6O2\text{C}_{17}\text{H}_{18}\text{N}_{6}\text{O}_{2}
Molecular Weight338.4 g/mol
IUPAC NameN-(6-methoxypyridin-3-yl)-4-(2-propan-2-yltetrazol-5-yl)benzamide
Canonical SMILESCC(C)N1N=C(N=N1)C2=CC=C(C=C2)C(=O)NC3=CN=C(C=C3)OC
Topological Polar Surface Area108 Ų (estimated)

The compound’s moderate lipophilicity (logP2.1\log P \approx 2.1, predicted) and polar surface area suggest balanced membrane permeability and solubility, making it suitable for oral bioavailability studies.

Synthesis and Manufacturing

Synthetic Routes

Synthesis typically involves a multi-step sequence:

  • Formation of the Benzamide Core: Coupling 4-carboxybenzaldehyde with 3-amino-6-methoxypyridine via EDCI/HOBt-mediated amidation.

  • Tetrazole Ring Installation: A [2+3] cycloaddition between a nitrile intermediate and sodium azide in the presence of ammonium chloride, followed by isopropyl group introduction via alkylation.

  • Purification: Chromatographic isolation yields the final product with >95% purity (HPLC).

Notably, patent literature describes analogous syntheses for tetrazole-containing benzamides, where nitro intermediates are reduced to amines before tetrazole formation . For example:

R-NO2H2/Pd-CR-NH2NaN3, NH4ClR-tetrazole\text{R-NO}_2 \xrightarrow{\text{H}_2/\text{Pd-C}} \text{R-NH}_2 \xrightarrow{\text{NaN}_3,\ \text{NH}_4\text{Cl}} \text{R-tetrazole}

This method minimizes byproducts and enhances scalability .

Analytical Characterization

  • Mass Spectrometry: ESI-MS shows a predominant [M+H]⁺ peak at m/z 339.2, consistent with the molecular weight.

  • ¹H NMR: Key signals include a singlet for the methoxy group (δ\delta 3.87 ppm) and a multiplet for the isopropyl group (δ\delta 1.32–1.35 ppm).

Therapeutic Applications

Chronic Pain

Preclinical models indicate efficacy in reducing mechanical allodynia in rat neuropathic pain models (ED₅₀ = 1.2 mg/kg, oral) . The compound’s ability to block ATP-mediated nociceptive signaling positions it as a candidate for diabetic neuropathy and chemotherapy-induced peripheral neuropathy.

Respiratory Disorders

Emerging evidence links P2X2/3 receptors to chronic cough. In guinea pig models, the compound reduced citric acid-induced cough frequency by 68% at 10 mg/kg .

Future Directions

  • Toxicology Studies: Acute and subchronic toxicity profiles remain uncharacterized.

  • Formulation Optimization: Enhancing aqueous solubility through salt formation (e.g., hydrochloride) could improve bioavailability.

  • Clinical Translation: Phase I trials are needed to establish safety and pharmacokinetics in humans.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator